9(10H)-Anthracenone, 4-chloro-
Description
Contextualization within the Anthracenone (B14071504) Class and Halogenated Aromatic Systems
9(10H)-Anthracenone, 4-chloro- belongs to the anthracenone class of compounds, which are tricyclic aromatic ketones structurally related to anthracene (B1667546). researchgate.net Anthracenones and their derivatives, such as anthraquinones, are a significant group of compounds that have garnered substantial interest in various scientific fields due to their diverse biological activities. researchgate.net Researchers have explored their potential as antifungal, antioxidant, antibacterial, and antitumor agents. researchgate.netscispace.com Beyond medicinal chemistry, these compounds have found applications as strong chelating agents, chromophores in analytical chemistry, dyes for textiles, and as semiconductors in microelectronics. researchgate.net
The presence of a halogen atom on the aromatic framework places 9(10H)-Anthracenone, 4-chloro- within the category of halogenated aromatic systems. Halogenation is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. nih.govbenthamscience.com The introduction of a halogen, such as chlorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govdiva-portal.org This modification can lead to improved potency and a more desirable pharmacokinetic profile. nih.govbenthamscience.com The strategic placement of halogens on a molecule can therefore be a critical step in the development of new therapeutic agents and other functional materials. diva-portal.orgnih.gov
Significance of 4-chloro- Substitution on Anthracenone Core Reactivity and Potential
The substitution of a chlorine atom at the 4-position of the 9(10H)-anthracenone core has a profound impact on the molecule's chemical reactivity and its potential as a synthetic building block. The chlorine atom, being an electronegative element, exerts an electron-withdrawing effect on the aromatic ring system. This electronic modification can influence the reactivity of the carbonyl group and the aromatic rings in subsequent chemical transformations. solubilityofthings.com
This altered reactivity makes 9(10H)-Anthracenone, 4-chloro- a versatile intermediate for the synthesis of a variety of derivatives. lookchem.com It can serve as a precursor for creating more complex molecular architectures through reactions that target the ketone functionality or the aromatic system. chemimpex.com For instance, the anthracenone core can undergo reactions like alkylation at the C-10 position, adjacent to the carbonyl group. psu.edu The presence and position of the chloro-substituent can direct these reactions and influence the properties of the resulting products. The synthesis of novel compounds with potential applications in drug discovery and materials science often relies on such well-defined, functionalized intermediates. chemimpex.comnih.gov
Structure
3D Structure
Properties
CAS No. |
4887-98-3 |
|---|---|
Molecular Formula |
C14H9ClO |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
1-chloro-10H-anthracen-9-one |
InChI |
InChI=1S/C14H9ClO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-7H,8H2 |
InChI Key |
NGGBYCPITQNVGN-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=O)C3=C1C(=CC=C3)Cl |
Canonical SMILES |
C1C2=C(C(=CC=C2)Cl)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9 10h Anthracenone, 4 Chloro and Its Structural Analogues
Strategic Approaches to the Core 9(10H)-Anthracenone, 4-chloro- Structure
The construction of the tricyclic anthracenone (B14071504) framework can be achieved through several key strategic disconnections. The most prominent methods involve intramolecular cyclizations of appropriately substituted precursors or cycloaddition reactions to build the central ring system.
Friedel-Crafts Reactions: A classical and versatile approach is the Friedel-Crafts acylation, followed by intramolecular cyclization. beilstein-journals.orgnih.gov Typically, a substituted benzene (B151609) derivative is acylated with phthalic anhydride (B1165640) in the presence of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃). nih.govwikipedia.org This forms a 2-benzoylbenzoic acid intermediate. Subsequent treatment with a strong acid, such as concentrated sulfuric acid or oleum, induces cyclization to yield the corresponding anthraquinone (B42736). nih.gov For the synthesis of 4-chloro-9(10H)-anthracenone, one could envision starting with a chlorobenzene (B131634) derivative, though this can lead to mixtures of isomers. nih.gov A more controlled route might involve the cyclization of a pre-formed, specifically substituted 2-benzoylbenzoic acid. The resulting anthraquinone can then be selectively reduced to the target anthracenone. A method has been developed for Friedel-Crafts acylation of anthraquinones that involves reduction to the anthracenone, cyclization, and subsequent reoxidation. researchgate.net
Diels-Alder Cycloadditions: The Diels-Alder reaction provides a powerful and atom-economical pathway to construct the central carbocyclic ring of the anthracenone system. nih.gov This [4+2] cycloaddition typically involves reacting a substituted naphthoquinone (as the dienophile) with a diene. nih.gov For instance, the reaction of a 2-chloronaphthoquinone with a simple diene like 1,3-butadiene (B125203) can form the hydroanthraquinone skeleton, which can be subsequently aromatized or modified to the desired anthracenone. nih.gov The regioselectivity of this reaction is a critical consideration. nih.govnih.gov More complex strategies may involve two sequential Diels-Alder reactions to build the tetracyclic core of related natural products. researchgate.net
Reduction of Anthraquinones: A common final step or a direct route to specific isomers involves the selective reduction of a corresponding anthraquinone. For example, the synthesis of 4,5-dichloro-9(10H)-anthracenone, a close analogue, was achieved by the selective reduction of 1,8-dichloroanthraquinone (B31358) using sodium dithionite (B78146) (Na₂S₂O₄) in a mixture of DMF and water. researchgate.netacs.org This method is particularly useful for peri-substituted systems where one carbonyl group is sterically or electronically differentiated, allowing for regioselective reduction. acs.org
| Strategic Approach | Key Reaction Type | Typical Precursors | Advantages | Challenges | Reference |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation/Cyclization | Electrophilic Aromatic Substitution | Substituted Benzene, Phthalic Anhydride | Versatile, widely applicable for various substitutions. | Often requires harsh conditions (strong acids), potential for isomer mixtures. | beilstein-journals.orgnih.gov |
| Diels-Alder Reaction | [4+2] Cycloaddition | Substituted Naphthoquinone, Diene | High atom economy, good control over stereochemistry. | Regioselectivity can be difficult to control without specific directing groups. | nih.govnih.gov |
| Selective Anthraquinone Reduction | Reduction | Substituted Anthraquinone | Direct route to specific anthracenone isomers from readily available anthraquinones. | Requires specific substitution patterns for high selectivity; over-reduction is possible. | researchgate.netacs.org |
Regioselective Synthesis and Control of Isomer Formation
Achieving the desired 4-chloro substitution pattern without the formation of unwanted isomers is a central challenge. Regiocontrol can be exerted at various stages of the synthesis.
Control in Friedel-Crafts Reactions: The regiochemical outcome of Friedel-Crafts reactions is governed by the directing effects of substituents on the aromatic rings. wikipedia.org However, in syntheses starting from simple substituted benzenes, mixtures of isomers are common. nih.gov For example, the acylation of an isopropyl-substituted benzene with phthalic anhydride can lead to migration of the isopropyl group, resulting in multiple anthraquinone products. nih.gov To ensure regioselectivity, it is often preferable to synthesize the benzoylbenzoic acid precursor with the desired substitution pattern already in place, for instance, through a nucleophilic aromatic substitution or a directed ortho-metalation strategy, before performing the final cyclization.
Control in Diels-Alder Reactions: Regioselectivity in Diels-Alder reactions is influenced by electronic and steric factors of both the diene and the dienophile. nih.gov A benzoyl substituent at the C2 position of a naphthoquinone dienophile has been shown to enable highly regioselective outcomes. nih.gov Similarly, steric hindrance on both the diene and dienophile can be used to shift the reaction pathway from the typical 9,10-addition on an anthracene (B1667546) core to a less common 1,4-addition on a terminal ring. nih.govrsc.org
Control via Selective Reduction: The most direct method for controlling isomer formation in certain substituted anthracenones is the regioselective reduction of the corresponding anthraquinone. A study by Prinz et al. demonstrated that the reaction of peri-substituted anthracenediones with sodium dithionite selectively reduces the carbonyl group flanked by the peri substituents. acs.org This provides a route to anthracenones that are otherwise difficult to obtain. For instance, this method successfully converts 1,8-dichloroanthraquinone to 4,5-dichloro-9(10H)-anthracenone. researchgate.netacs.org The selectivity is attributed to the electronic and steric influence of the substituents at the C1 and C8 positions. The reaction is tolerant of many functional groups, but its success depends critically on the nature of the peri substituents. acs.org Conversely, different reducing agents can yield different isomers; the reduction of 1,8-dimethoxyanthracenedione with zinc dust gives the 4,5-dimethoxy isomer, while SnCl₂ affords the 1,8-dimethoxy isomer. acs.orgresearchgate.net
| Method | Reaction Stage | Principle of Control | Example | Reference |
|---|---|---|---|---|
| Directed Substitution | Precursor Synthesis | Use of directing groups (e.g., ortho-directing groups) to place substituents prior to cyclization. | Synthesis of a specific 2-benzoylbenzoic acid before cyclization. | wikipedia.org |
| Substituent-Controlled Cycloaddition | Diels-Alder Reaction | Electronic or steric directing groups on the diene or dienophile. | A C2-benzoyl group on a naphthoquinone dienophile directs the cycloaddition. | nih.gov |
| Selective Reduction of Anthraquinones | Final Step | Steric/electronic effects of peri-substituents on carbonyl reactivity. | Sodium dithionite reduction of 1,8-dichloroanthraquinone yields 4,5-dichloro-9(10H)-anthracenone. | researchgate.netacs.org |
Catalytic Methods in 9(10H)-Anthracenone, 4-chloro- Synthesis
Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental profile of synthetic routes toward anthracenones.
Lewis Acid Catalysis: Friedel-Crafts reactions are classically catalyzed by stoichiometric amounts of strong Lewis acids such as AlCl₃. nih.govwikipedia.org More advanced methods employ catalytic quantities of Lewis acids. For example, ZnI₂ has been used to catalyze Diels-Alder reactions to form anthraquinone precursors. beilstein-journals.org These catalysts function by activating the acylating agent or the dienophile, making it more electrophilic.
Brønsted Acid Catalysis: The intramolecular cyclization step of the Friedel-Crafts route typically requires strong Brønsted acids like concentrated H₂SO₄ or polyphosphoric acid (PPA). beilstein-journals.orgnih.gov Solid acid catalysts, such as the perfluorinated resinsulfonic acid Nafion-H, have emerged as reusable and less corrosive alternatives for promoting intramolecular Friedel-Crafts acylations to form cyclic ketones, including anthraquinones and anthrones. researchgate.net
Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are instrumental in synthesizing complex precursors. For instance, a one-pot strategy to produce substituted anthraquinones involved a palladium-catalyzed intermolecular direct acylation of an aromatic aldehyde with an o-iodoester, followed by H₂SO₄-promoted intramolecular Friedel-Crafts cyclization. beilstein-journals.org Such methods allow for the assembly of highly functionalized building blocks prior to the formation of the tricyclic core.
| Catalyst Type | Catalyst Example | Reaction | Role of Catalyst | Reference |
|---|---|---|---|---|
| Lewis Acid | AlCl₃, ZnI₂ | Friedel-Crafts Acylation, Diels-Alder | Activation of electrophile (acyl chloride, dienophile). | beilstein-journals.orgnih.gov |
| Brønsted Acid (Solid) | Nafion-H | Intramolecular Friedel-Crafts Acylation | Protonation of carbonyl to facilitate cyclization. | researchgate.net |
| Transition Metal | Palladium Complexes | Cross-Coupling Reactions | Formation of C-C bonds to build complex precursors. | beilstein-journals.org |
Mechanistic Investigations of Synthetic Pathways to 9(10H)-Anthracenone, 4-chloro-
Understanding the reaction mechanisms is fundamental to optimizing conditions and predicting outcomes.
Mechanism of Friedel-Crafts Reactions: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst coordinates to the acyl chloride or anhydride, generating a highly electrophilic acylium ion (or a polarized complex). This species is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (sigma complex). Deprotonation restores aromaticity and yields the ketone product. wikipedia.org The subsequent intramolecular cyclization is also an electrophilic aromatic substitution, where the protonated carbonyl group of the carboxylic acid acts as the electrophile.
Mechanism of Diels-Alder Reactions: The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a single, cyclic transition state. nih.gov The stereochemistry and regiochemistry are dictated by the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). The preference for 9,10-cycloaddition in anthracenes is due to the lower loss of aromatic stabilization energy compared to addition across a terminal ring. nih.gov Overriding this inherent reactivity to achieve 1,4-addition requires specific steric or electronic manipulations of the reactants. nih.govrsc.org
Mechanism of Selective Reduction: The selective reduction of peri-substituted anthraquinones to anthracenones with reagents like lithium aluminum hydride has been proposed to proceed via intermediate addition products. The formation of the anthracenone is seen as the result of a carbanionic 1,4-elimination from a meso-dihydroanthracene derivative. researchgate.net The electronic and steric effects of the peri substituents influence the stability of the intermediates and the facility of this elimination step, thereby controlling the regiochemical outcome. researchgate.net Mechanistic studies on visible light photoredox reactions have also been conducted on related anthracenone systems. scispace.com
Green Chemistry Principles in 9(10H)-Anthracenone, 4-chloro- Synthesis
Applying the principles of green chemistry aims to make the synthesis of 9(10H)-Anthracenone, 4-chloro- more sustainable by reducing waste, minimizing hazards, and improving energy efficiency. opcw.orgacs.org
Atom Economy: Diels-Alder reactions are inherently atom-economical as all atoms from the reactants are incorporated into the product. nih.gov In contrast, multi-step routes like the Friedel-Crafts pathway often generate stoichiometric byproducts (e.g., from the catalyst and leaving groups), leading to lower atom economy.
Use of Catalysis: Shifting from stoichiometric reagents (e.g., AlCl₃ in Friedel-Crafts) to catalytic alternatives is a core green principle. opcw.org The use of solid acid catalysts like Nafion-H is particularly advantageous as they are often recyclable, non-corrosive, and reduce waste streams associated with quenching and neutralization. researchgate.netjddhs.com
Safer Solvents and Reagents: Traditional syntheses often employ hazardous solvents like chlorinated hydrocarbons or carbon disulfide. google.com Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical CO₂. jddhs.com The selective reduction of anthraquinones using sodium dithionite in a DMF/water system represents a step toward milder conditions, although DMF itself is a solvent of concern. researchgate.netacs.org
Energy Efficiency: Many classical procedures require high temperatures for reflux or cyclization. google.com The development of catalytic methods that proceed under milder conditions or the use of alternative energy sources like microwave irradiation can significantly reduce the energy consumption of the process. jddhs.com
Waste Reduction: One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can minimize waste from intermediate purification and reduce solvent usage. beilstein-journals.org Designing syntheses with fewer steps and higher yields is a fundamental approach to waste prevention. opcw.org
| Strategy | Atom Economy | Catalysis | Hazard Profile | Overall Greenness |
|---|---|---|---|---|
| Friedel-Crafts Acylation/Cyclization | Low to Moderate | Possible (e.g., Nafion-H), but often uses stoichiometric Lewis acids. | High (strong acids, often hazardous solvents). | Low |
| Diels-Alder Cycloaddition | High | Can be thermally induced or Lewis acid-catalyzed. | Moderate (depends on solvent and catalyst). | High |
| Selective Anthraquinone Reduction | Moderate | Not typically catalytic. | Moderate (depends on reducing agent and solvent). | Moderate |
Elucidating the Chemical Reactivity and Transformation Pathways of 9 10h Anthracenone, 4 Chloro
Nucleophilic and Electrophilic Substitution Reactions at the Anthracenone (B14071504) Core
The anthracenone core of 4-chloro-9(10H)-anthracenone is susceptible to both nucleophilic and electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.
Nucleophilic Substitution: The chlorine atom at the 4-position can be displaced by strong nucleophiles under specific conditions. While direct nucleophilic aromatic substitution on an unactivated aryl chloride is generally difficult, reactions can be facilitated by the appropriate choice of nucleophile and reaction conditions. For instance, in related systems like haloxanthones, the chloro group has been shown to be reactive towards nucleophilic aromatic substitution under vigorous conditions. researchgate.net The active methylene (B1212753) group at the C10 position is a prime site for nucleophilic attack due to the acidity of its protons, which are alpha to the carbonyl group. This allows for reactions with various electrophiles after deprotonation by a base. For example, anthrone (B1665570) can react with picolyl chloride hydrochloride in refluxing toluene (B28343) to yield 10,10-bispyridinylmethyl-9(10H)-anthrones. researchgate.net Similarly, alkylation with agents like 3-methoxybenzyl chloride is possible at this position. researchgate.net
Electrophilic Substitution: The aromatic rings of the anthracenone core can undergo electrophilic aromatic substitution (AdEAr). researchgate.net The directing effects of the chloro and carbonyl groups influence the position of substitution. The chloro group is an ortho-, para-director, while the carbonyl group is a meta-director. The central ring of anthracene (B1667546) is generally more reactive towards electrophilic attack. researchgate.net In some cases, addition reactions can compete with substitution, especially in the central ring. For example, the reaction of anthracene with bromine in methanol (B129727) can lead to the formation of 9,10-dihydro-9,10-dimethoxyanthracene. researchgate.net
Reduction-Oxidation Chemistry of 9(10H)-Anthracenone, 4-chloro-
The redox chemistry of 4-chloro-9(10H)-anthracenone is centered around the carbonyl group and the anthracenone ring system.
Reduction: The carbonyl group of 4-chloro-9(10H)-anthracenone can be reduced to a hydroxyl group, forming the corresponding 4-chloro-9,10-dihydroanthracen-9-ol. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). researchgate.netresearchgate.net For instance, 10,10-bispyridinylmethyl-9(10H)-anthrones can be reduced with NaBH4 at 80 °C to afford the corresponding 9,10-dihydroanthracen-9-ols in high yields. researchgate.net The reduction of 1-chloroanthraquinone (B52148) with tin (Sn) and glacial acetic acid has been reported to produce a mixture of 4-chloro-9-anthrone and 1-chloro-9-anthrone. scispace.com
Oxidation: Oxidation of 4-chloro-9(10H)-anthracenone can lead to the formation of the corresponding anthraquinone (B42736) derivative, 4-chloroanthraquinone. Chromic acid is a reagent that can effect this transformation. ias.ac.in The liquid-phase oxidation of anthracene in the presence of copper(II) chloro complexes can yield a mixture of products including anthrone and anthraquinone. oup.comwiley.com
A disproportionation reaction has been observed for 10,10-bispyridinylmethyl-9,10-dihydroanthracen-9-ols, which are derived from the reduction of the corresponding anthrones. researchgate.net When catalyzed by an acid like BF3 in refluxing toluene, these alcohols can disproportionate to yield the reduced product (10,10-bispyridinylmethyl-9,10-dihydroanthracene) and the oxidized product (the starting anthrone). researchgate.net
Table 1: Selected Redox Reactions of 4-chloro-9(10H)-Anthracenone and Related Compounds
| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference(s) |
| 1-chloroanthraquinone | Sn, glacial acetic acid | 4-chloro-9-anthrone, 1-chloro-9-anthrone | Reduction | scispace.com |
| 10,10-bispyridinylmethyl-9(10H)-anthrones | NaBH4 | 10,10-bispyridinylmethyl-9,10-dihydroanthracen-9-ols | Reduction | researchgate.net |
| 4-chlorobenzanthrone | Chromic acid | 2-Chloroanthraquinone-1-carboxylic acid | Oxidation | ias.ac.in |
| Anthracene | Copper(II) chloro complexes, O2 | Anthrone, anthraquinone | Oxidation | oup.comwiley.com |
| 10,10-bispyridinylmethyl-9,10-dihydroanthracen-9-ols | BF3 | 10,10-bispyridinylmethyl-9,10-dihydroanthracenes, 10,10-bispyridinylmethyl-9(10H)-anthrones | Disproportionation | researchgate.net |
Pericyclic and Cycloaddition Reactions Involving 9(10H)-Anthracenone, 4-chloro-
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. unina.itlibretexts.org The anthracenone system can participate in such reactions, particularly cycloadditions.
Diels-Alder Reactions: The anthracene core can act as a diene in Diels-Alder [4+2] cycloaddition reactions. orientjchem.orgyoutube.com The reactivity and regioselectivity are influenced by substituents. For instance, 9-substituted anthracenes, including 9-chloroanthracene (B1582455), have been shown to react with various dienophiles. The reaction of 9-chloroanthracene with 2-acetamidoacrylate in toluene yielded a mixture of meta and ortho adducts. orientjchem.org
(4+3) Cycloaddition Reactions: Anthracene and its derivatives can also undergo (4+3) cycloaddition reactions with oxyallyl cations, which are generated from α,α'-dihaloketones, to form seven-membered rings. jocpr.com These reactions are a powerful method for synthesizing 9,10-dihydro-9,10-propano-anthracenes. jocpr.com
1,3-Dipolar Cycloaddition: Derivatives of 9(10H)-anthracenone, such as 9-arylidene anthrones, can undergo 1,3-dipolar cycloaddition reactions. For example, the reaction of 9-arylidene anthrones with nitrile oxides leads to the regioselective formation of novel spiroisoxazolines[5.9′]anthrones. niscpr.res.in
Organometallic Reactivity and Cross-Coupling Strategies for Derivatization
Organometallic reagents provide powerful tools for the derivatization of 4-chloro-9(10H)-anthracenone. vapourtec.com Cross-coupling reactions, in particular, are pivotal for forming new carbon-carbon and carbon-heteroatom bonds. cem.comlibretexts.org
The chlorine atom at the 4-position is a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings. cem.com These reactions typically involve a palladium or nickel catalyst and an organometallic partner (e.g., an organoboron, organotin, or organozinc reagent) to replace the chlorine atom with a new substituent. cem.comnju.edu.cnuni-muenchen.densf.gov For instance, iron-catalyzed cross-coupling of chlorobenzenesulfonamides with alkyl Grignard reagents has been reported. nsf.gov
Furthermore, the active methylene group at C10 can be functionalized using organometallic reagents. Deprotonation with a strong base generates a nucleophilic carbanion that can react with a variety of electrophiles, including those introduced via organometallic pathways.
Derivatization is a technique used to modify an analyte to make it more suitable for analysis, for example, by gas chromatography (GC). research-solution.comjfda-online.comsigmaaldrich.com This often involves reactions like silylation, acylation, or alkylation to increase volatility and thermal stability. research-solution.comjfda-online.comsigmaaldrich.com
Table 2: Examples of Cross-Coupling Reactions for Aryl Halides
| Reaction Name | Catalyst | Organometallic Reagent | Product Type | Reference(s) |
| Suzuki-Miyaura Coupling | Palladium | Organoboron | Biaryl | cem.comlibretexts.org |
| Stille Coupling | Palladium | Organotin | Biaryl, etc. | cem.com |
| Heck Coupling | Palladium | Alkene | Substituted Alkene | cem.com |
| Iron-Catalyzed Coupling | Iron | Grignard Reagent | Alkylated Arene | nsf.gov |
| Gold-Catalyzed Coupling | Gold | Arylboronates/Arylsilanes | Biaryl | nju.edu.cn |
Photochemical and Thermal Rearrangements of 9(10H)-Anthracenone, 4-chloro-
The anthracenone framework can undergo rearrangements when subjected to photochemical or thermal conditions.
Photochemical Rearrangements: Photochemical reactions of anthracenes and their derivatives are well-documented. sfu.cabac-lac.gc.ca For example, dibenzobarrelene derivatives undergo the di-π-methane rearrangement upon irradiation. bac-lac.gc.ca While specific studies on the photochemical rearrangement of 4-chloro-9(10H)-anthracenone are not prevalent in the provided results, related anthracene endoperoxides exhibit complex photochemistry, including cycloreversion to release singlet oxygen and rearrangement to form various products. fu-berlin.de The specific pathways are dependent on the substitution pattern and excitation wavelength. fu-berlin.de
Thermal Rearrangements: Thermal treatment can also induce rearrangements. A notable example is the Fischer-Hepp rearrangement, which has been observed in related heterocyclic systems like pyrimidines. beilstein-journals.org In the context of anthracenones, thermal decomposition of related compounds can lead to rearranged products. For instance, the thermal decomposition of α-chloroanthracene dibromide leads to the formation of a rearranged product. rsc.org
Advanced Spectroscopic and Crystallographic Probes for 9 10h Anthracenone, 4 Chloro Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Conformational and Tautomeric Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 9(10H)-Anthracenone, 4-chloro- in solution. elsevier.com It provides critical insights into the compound's conformation and, most notably, its tautomeric equilibrium. Substituted anthrones can exist in a dynamic equilibrium between the keto form (anthrone) and the enol form (anthranol). modgraph.co.ukuq.edu.au For the target compound, this involves the equilibrium between 9(10H)-Anthracenone, 4-chloro- (keto) and 4-chloro-9-anthranol (enol).
Research on the parent compound, anthrone (B1665570), has shown that this keto-enol tautomerism is significantly influenced by the solvent. modgraph.co.ukuq.edu.au In non-polar solvents like chloroform, the keto form is predominant, while in hydrogen-bonding solvents, the equilibrium can shift towards the enol form. modgraph.co.ukuq.edu.au The presence of an electron-withdrawing substituent, such as the chloro group at the 4-position, is also expected to influence the electronic distribution and the stability of the respective tautomers. researchgate.net
¹H and ¹³C NMR are used to identify and quantify the tautomers. In the ¹H NMR spectrum, the keto form is characterized by a singlet for the two protons at the C10 position, while the enol form would show a characteristic signal for the phenolic hydroxyl proton and the C10-H proton. modgraph.co.uk ¹³C NMR is equally powerful, with the keto form showing a carbonyl carbon resonance (C9) typically above 185 ppm, whereas the enol form would display a signal for the enolic carbon (C9) at a lower chemical shift, around 155 ppm. researchgate.net Advanced 2D NMR techniques, such as HSQC and HMBC, would be employed for unequivocal assignment of all proton and carbon signals, confirming the connectivity within each tautomeric form.
Table 1: Expected NMR Chemical Shift Ranges for Tautomers of 9(10H)-Anthracenone, 4-chloro-
| Tautomer | Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| Keto Form | ¹H | CH₂ (at C10) | ~4.3 |
| ¹³C | C=O (at C9) | >185 | |
| ¹³C | CH₂ (at C10) | ~35-45 | |
| Enol Form | ¹H | Ar-OH (at C9) | 5-10 (variable, depends on solvent) |
| ¹H | C-H (at C10) | ~6-7 | |
| ¹³C | C-OH (at C9) | ~155 | |
| ¹³C | C-H (at C10) | ~100-110 |
Vibrational Spectroscopy (Raman, IR) for Understanding Molecular Dynamics and Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful probe into the molecular structure, bonding, and dynamics of 9(10H)-Anthracenone, 4-chloro-. uzh.chnih.gov These methods measure the vibrational frequencies of bonds within the molecule, which are sensitive to the local chemical environment, molecular conformation, and intermolecular interactions. uzh.chresearchgate.net
IR spectroscopy is particularly useful for identifying key functional groups. masterorganicchemistry.com For the keto tautomer of 9(10H)-Anthracenone, 4-chloro-, a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch is expected in the region of 1650-1700 cm⁻¹. masterorganicchemistry.com Other characteristic bands would include those for aromatic C-H stretching (above 3000 cm⁻¹), C=C stretching in the aromatic rings (approx. 1450-1600 cm⁻¹), and the C-Cl stretching vibration (typically 600-800 cm⁻¹). americanpharmaceuticalreview.com
In the enol tautomer (4-chloro-9-anthranol), the prominent C=O band would be absent, replaced by a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C-O stretching band (around 1200 cm⁻¹). The presence and nature of the O-H band can provide evidence of hydrogen bonding.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings would be particularly strong in the Raman spectrum. By combining computational methods, such as first-principles molecular dynamics (FPMD), with experimental spectra, a detailed understanding of the vibrational modes and the dynamics of the molecule in different states or environments can be achieved. rsc.org
Table 2: Characteristic Vibrational Frequencies for 9(10H)-Anthracenone, 4-chloro-
| Vibrational Mode | Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
| Carbonyl Stretch | C=O (keto form) | IR | 1650 - 1700 (Strong, Sharp) |
| Hydroxyl Stretch | O-H (enol form) | IR | 3200 - 3600 (Broad) |
| Aromatic C-H Stretch | Ar-H | IR, Raman | >3000 |
| Aromatic C=C Stretch | Ar C=C | IR, Raman | 1450 - 1600 |
| Carbon-Chlorine Stretch | C-Cl | IR, Raman | 600 - 800 |
Electronic Absorption and Emission Spectroscopy for Excited State Characterization
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission techniques, is crucial for characterizing the electronic transitions and excited-state properties of 9(10H)-Anthracenone, 4-chloro-. Research has shown that 9-anthrone and its derivatives possess interesting photochemical properties, particularly in their deprotonated, anionic forms (anthrolates). nih.govrsc.org
Under basic conditions, the keto or enol form of 4-chloro-9-anthrone can be deprotonated to form the 4-chloro-9-anthrolate anion. This anion is a potent visible-light-absorbing species. rsc.org UV-Vis absorption spectroscopy would reveal a significant bathochromic (red) shift in the maximum absorption wavelength (λ_max) of the anthrolate compared to the neutral keto form. nih.gov This shift occurs because deprotonation increases the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap. nih.govresearchgate.net
Upon absorption of light (e.g., from a blue LED), the anthrolate is promoted to an electronically excited state. rsc.org This excited state is a powerful reducing agent, capable of initiating photoinduced electron transfer (PET) reactions. rsc.orgresearchgate.net Fluorescence spectroscopy is used to study the de-excitation pathways. The emission spectrum provides information on the energy of the excited state, while time-resolved fluorescence can measure its lifetime. The fluorescence properties, such as quantum yield and decay time, are often sensitive to the solvent environment and the nature of any counterions present. nih.gov These studies are fundamental to understanding and harnessing the potential of such compounds as photocatalysts. researchgate.net
Table 3: Anticipated Photophysical Properties of 9(10H)-Anthracenone, 4-chloro- Species
| Species | Technique | Parameter | Anticipated Observation |
| Neutral Keto Form | UV-Vis Absorption | λ_max | UV region |
| Anionic (Anthrolate) Form | UV-Vis Absorption | λ_max | Visible region (e.g., blue light), red-shifted vs. neutral form |
| Anionic (Anthrolate) Form | Fluorescence Emission | Emission Spectrum | Emission at a longer wavelength than absorption |
| Anionic (Anthrolate) Form | Time-Resolved Fluorescence | Excited State Lifetime | Provides data on the duration the molecule remains in the excited state |
Single Crystal X-ray Diffraction Studies of 9(10H)-Anthracenone, 4-chloro- and its Co-crystals/Derivatives
Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. measurlabs.com An XRD analysis of 9(10H)-Anthracenone, 4-chloro- would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the planarity of the anthracene (B1667546) core. The resulting crystal structure would reveal the packing of molecules in the solid state, identifying any significant intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking between the aromatic rings.
Furthermore, the principles of crystal engineering can be applied to form co-crystals of 9(10H)-Anthracenone, 4-chloro-. nih.govijsrtjournal.com A co-crystal is a multi-component crystalline solid where the components (the active molecule and a "coformer") are neutral and interact via non-covalent bonds. crystalpharmatech.commdpi.com By selecting appropriate coformers that can form hydrogen bonds or other interactions with the anthrone molecule, it is possible to create novel solid forms with modified physicochemical properties, such as solubility or stability. nih.gov
An XRD study is essential for the characterization of any new co-crystal. crystalpharmatech.com It confirms that a new single-phase material has been formed and elucidates the specific intermolecular interactions (e.g., hydrogen bonds between the anthrone's carbonyl oxygen and a hydrogen-bond-donating coformer) that hold the structure together.
Table 4: Representative Crystallographic Data Obtainable from Single Crystal XRD
| Parameter | Description | Example Data |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 8.5, b = 10.2, c = 12.1; β = 95.5° |
| Bond Length (C9=O) | The distance between the C9 and oxygen atoms. | ~1.22 Å |
| Bond Length (C4-Cl) | The distance between the C4 and chlorine atoms. | ~1.74 Å |
| Intermolecular Interactions | Non-covalent forces between molecules. | π-π stacking distance (~3.5 Å) |
Advanced Mass Spectrometry Techniques for Isotopic Labeling and Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For 9(10H)-Anthracenone, 4-chloro-, high-resolution mass spectrometry would confirm its molecular formula. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. miamioh.edu This results in two peaks for the molecular ion (M⁺ and M+2) with a characteristic 3:1 intensity ratio.
Tandem mass spectrometry (MS/MS) is used to study fragmentation pathways. nih.gov The molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. For a ketone, characteristic fragmentation involves cleavage of the bonds alpha to the carbonyl group. arizona.edulibretexts.org For this molecule, likely fragmentation pathways would include the loss of the chlorine atom (Cl•) or a molecule of HCl. miamioh.edu
To gain definitive mechanistic insights, isotopic labeling studies can be performed. generalmetabolics.comsymeres.com By synthesizing versions of 9(10H)-Anthracenone, 4-chloro- where specific atoms are replaced with a heavy isotope (e.g., ¹³C at the C9 position or deuterium (B1214612) at the C10 position), the fragmentation process can be tracked with precision. symeres.comsigmaaldrich.com Observing which fragments retain the isotopic label allows for the unambiguous confirmation of bond cleavage and rearrangement mechanisms, providing a detailed picture of the molecule's behavior under ionization conditions.
Table 5: Predicted Key Ions in the Mass Spectrum of 9(10H)-Anthracenone, 4-chloro-
| Ion | Formula | Predicted m/z (for ³⁵Cl) | Description |
| [M]⁺ | [C₁₄H₉ClO]⁺ | 228 | Molecular Ion |
| [M+2]⁺ | [C₁₄H₉³⁷ClO]⁺ | 230 | Isotopic peak for ³⁷Cl |
| [M-H]⁺ | [C₁₄H₈ClO]⁺ | 227 | Loss of a hydrogen radical |
| [M-CO]⁺ | [C₁₃H₉Cl]⁺ | 200 | Loss of neutral carbon monoxide |
| [M-Cl]⁺ | [C₁₄H₉O]⁺ | 193 | Loss of a chlorine radical |
Computational and Theoretical Investigations of 9 10h Anthracenone, 4 Chloro
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 9(10H)-Anthracenone, 4-chloro-. These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.
Detailed Research Findings
DFT calculations are frequently used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net For similar aromatic compounds, DFT methods like B3LYP with basis sets such as 6-31G(d,p) have been shown to provide results that correlate well with experimental data. researchgate.netmdpi.com
Key reactivity descriptors derived from these calculations include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. For halogen-substituted aromatic compounds, the presence of a halogen atom can significantly lower the LUMO energy level, thereby increasing the molecule's electrophilicity. nih.gov
Electron Density and Intramolecular Charge Transfer: Analysis of electron density distribution reveals regions of the molecule that are electron-rich or electron-poor. This information, often visualized through molecular electrostatic potential (MEP) maps, helps in predicting sites for electrophilic and nucleophilic attack. The presence of both electron-donating and electron-withdrawing groups can lead to intramolecular charge transfer (ICT), which is confirmed by analyzing the delocalization energies between orbitals. researchgate.net
Fukui Functions: These functions are used to predict the local reactivity of different atomic sites within the molecule, identifying which parts are more susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net
Table 1: Calculated Electronic Properties of Related Anthracenone (B14071504) Derivatives
| Property | Value | Method | Reference |
| First Order Hyperpolarizability | 3.136 × 10⁻³⁰ esu | DFT/B3LYP/6-31G(d,p) | researchgate.net |
| HOMO-LUMO Gap | Varies with substitution | DFT | nih.gov |
This table presents data for a related chloro-sulfamoylbenzoic acid derivative, illustrating the types of parameters calculated using quantum chemical methods.
Reaction Mechanism Elucidation through Potential Energy Surface Mapping
Potential Energy Surface (PES) mapping is a powerful computational tool for understanding the mechanisms of chemical reactions. longdom.org By mapping the energy of a system as a function of the geometric coordinates of its atoms, a PES provides a landscape of all possible reaction pathways, including transition states and intermediates. longdom.orgnih.gov
Detailed Research Findings
For reactions involving halogenated aromatic compounds, PES mapping can elucidate complex reaction mechanisms such as nucleophilic substitution (SN2) or electrophilic additions. researchgate.netmdpi.com The process involves:
Locating Stationary Points: Identifying the reactants, products, intermediates, and transition states on the PES. longdom.org
Calculating Reaction Paths: Determining the minimum energy path connecting reactants to products via the transition state, often referred to as the intrinsic reaction coordinate (IRC). mdpi.com
Determining Activation Energies: Calculating the energy difference between the reactants and the transition state to understand the reaction kinetics. longdom.org
Recent advancements have integrated machine learning techniques with quantum chemical calculations to construct semi-local reactive PESs more efficiently. mdpi.com This multi-level approach allows for the study of complex reactions, like the SN2 reaction of chloromethane, with high accuracy at a reduced computational cost. mdpi.com The shape of the PES can reveal bifurcations, where a single transition state leads to multiple products, a phenomenon observed in various organic reactions. nih.gov
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into how environmental factors, such as solvents, influence molecular conformation and interactions. nih.govchemrxiv.org
Detailed Research Findings
MD simulations can model the behavior of 9(10H)-Anthracenone, 4-chloro- in different solvent environments. The choice of solvent can significantly affect the conformation and reactivity of a solute molecule. nih.govfrontiersin.org Key findings from MD studies on similar systems include:
Solvation and Conformational Changes: Solvents can stabilize different conformers of a molecule to varying extents. For example, in studies of polymers like polyethylene (B3416737) oxide (PEO), polar solvents like water and methanol (B129727) favor gauche conformations, while nonpolar solvents favor trans conformations. nih.gov Similarly, the solvation of lignin (B12514952) oligomers in different solvents leads to more extended conformations, which are more suitable for catalytic conversion. chemrxiv.org
Intermolecular Interactions: MD simulations can reveal the nature and strength of interactions between the solute and solvent molecules, such as hydrogen bonding. nih.gov These interactions are crucial in determining the solubility and reactivity of the compound. mdpi.com The simulation can also quantify the interaction energies between the solute and different crystal faces, helping to predict crystal morphology. mdpi.com
Adsorption on Surfaces: MD simulations are used to study the adsorption of molecules onto surfaces, which is relevant for catalysis and materials science. chemrxiv.org These simulations can elucidate the competition between reactant and solvent molecules for surface sites and quantify adsorption energies. chemrxiv.org
Table 2: Interaction Energies of Catechol with Different Solvents
| Crystal Face | Solvent | Interaction Energy (kcal/mol) |
| (1 0 1) | Water | -24.47 |
| (1 0 1) | Ethanol | -25.03 |
| (1 0 1) | Acetone | -20.69 |
This table, adapted from a study on catechol, illustrates how MD simulations can quantify solvent-crystal face interactions, which would be analogous to studying the interaction of 4-chloro-9(10H)-anthracenone with various surfaces or solvents. mdpi.com
Predictive Modeling of Spectroscopic Signatures
Computational methods are extensively used to predict and interpret spectroscopic data, such as NMR, IR, and UV-Vis spectra. These predictions are invaluable for confirming the structure of synthesized compounds and understanding their electronic transitions.
Detailed Research Findings
NMR Spectra: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of complex organic molecules. mdpi.com The computed chemical shifts often show excellent correlation with experimental data, aiding in the structural elucidation of newly synthesized compounds. mdpi.com For anthrone (B1665570) and its derivatives, computational models have been used to analyze the substituent chemical shifts (SCS) and understand the effects of carbonyl anisotropy and steric hindrance. modgraph.co.ukmodgraph.co.uk
Vibrational Spectra (IR and Raman): Theoretical calculations of vibrational frequencies, using methods like DFT, are routinely performed to assign the experimental bands in FT-IR and FT-Raman spectra. researchgate.net The calculated wavenumbers, when scaled appropriately, generally show good agreement with experimental values. researchgate.net
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. These calculations can help assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, and understand the influence of substituents and solvent on the spectral properties.
Table 3: Correlation of Experimental and Computed NMR Chemical Shifts for a Dichloro-ethanoanthracene Derivative
| Parameter | Correlation Coefficient (R²) |
| ¹H NMR | 0.9884 |
| ¹³C NMR | 0.9705 |
This table demonstrates the high level of agreement that can be achieved between computationally predicted and experimentally measured NMR data for a related complex molecule. mdpi.com
Density Functional Theory (DFT) Studies on Halogen Bonding and Aromaticity
DFT is a powerful tool for investigating non-covalent interactions like halogen bonding and fundamental electronic properties such as aromaticity. unimi.it
Detailed Research Findings
Halogen Bonding: The chlorine atom in 9(10H)-Anthracenone, 4-chloro- can participate in halogen bonding, a directional, non-covalent interaction where the halogen acts as a Lewis acid. researchgate.net DFT studies are crucial for understanding the nature of these bonds. The electrostatic potential on the surface of the halogen atom is anisotropic, with a positive region (the σ-hole) along the extension of the C-Cl bond and a negative belt around it. unimi.it This positive σ-hole can interact favorably with a Lewis base. The strength of the halogen bond generally follows the trend I > Br > Cl > F. unimi.it Computational studies have shown that halogen bonding is not purely electrostatic but also involves contributions from charge transfer and dispersion. researchgate.netnih.gov DFT functionals with a high amount of exact exchange are reliable for studying these interactions. researchgate.net
Rational Design and Synthesis of Functional 9 10h Anthracenone, 4 Chloro Derivatives
Strategies for Further Functionalization at the Anthracenone (B14071504) Framework
The 9(10H)-Anthracenone, 4-chloro- molecule possesses several reactive sites that can be selectively targeted for functionalization. The primary locations for modification include the chloro-substituent at the 4-position, the carbonyl group at the 9-position, and the aromatic C-H bonds of the anthracenone core.
A key strategy for modifying the 4-position is through nucleophilic aromatic substitution (SNAr) . The electron-withdrawing effect of the carbonyl group activates the chloro-substituent towards displacement by various nucleophiles. This reaction is a cornerstone for introducing a wide range of functional groups. For instance, reactions with amines, thiols, and alkoxides can yield 4-amino, 4-thioether, and 4-alkoxy derivatives, respectively. The regioselectivity of SNAr reactions is well-documented, particularly in systems where activating groups are present, making the 4-position of 2,4-disubstituted precursors a predictable site of reaction. nih.govresearchgate.net
Another powerful set of tools for functionalizing the C4-Cl bond are palladium-catalyzed cross-coupling reactions . These reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling allows for the formation of a C-C bond by reacting the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgyonedalabs.com This method is widely used to synthesize biaryl compounds, polyolefins, and styrenes. wikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.orgacsgcipr.org This reaction is highly versatile, allowing for the introduction of a wide array of primary and secondary amines, and has largely replaced harsher, traditional methods for synthesizing aryl amines. wikipedia.org
The carbonyl group at the 9-position is another site for derivatization. It can undergo condensation reactions with amine-containing reagents to form Schiff bases. For example, the reaction of anthrone (B1665570) with 4-aminoantipyrine has been shown to produce a ligand capable of coordinating with various metal ions. chemmethod.com This demonstrates the potential to introduce new functionalities through the ketone group.
Furthermore, direct C-H bond functionalization of the aromatic rings offers a modern and atom-economical approach to introduce substituents. While challenging, transition metal-catalyzed C-H activation can enable the introduction of alkyl, aryl, or other functional groups at specific positions on the anthracenone backbone, guided by the existing substituents.
A study on the synthesis of 10-substituted 1,5-dichloro-9(10H)-anthracenone derivatives highlights the potential for functionalization at the C10 position, which is adjacent to the carbonyl group. nih.gov These derivatives, bearing O-linked and N-linked substituents, were synthesized and evaluated for their biological activities. nih.gov This suggests that similar strategies could be applied to the 4-chloro isomer.
Table 1: Key Functionalization Reactions for 9(10H)-Anthracenone, 4-chloro-
| Reaction Type | Reagents/Catalysts | Product Type | Reference |
| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | 4-Amino, 4-Thioether, 4-Alkoxy derivatives | nih.govresearchgate.net |
| Suzuki-Miyaura Coupling | Boronic acids/esters, Pd catalyst, Base | 4-Aryl/Alkenyl derivatives | wikipedia.orglibretexts.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | Primary/Secondary amines, Pd catalyst, Base | 4-Amino derivatives | wikipedia.orgorganic-chemistry.orglibretexts.org |
| Schiff Base Condensation | Amines (e.g., 4-aminoantipyrine) | 9-Imino derivatives | chemmethod.com |
Incorporation into Conjugated Systems and Polymeric Architectures
The planar, aromatic structure of 9(10H)-Anthracenone, 4-chloro- makes it an attractive building block for the construction of extended π-conjugated systems and polymers. Such materials are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
The functionalization strategies discussed in the previous section provide the necessary handles to incorporate the anthracenone unit into a polymer backbone. For instance, after converting the 4-chloro substituent to a boronic acid or ester, the resulting monomer can be used in Suzuki cross-coupling polymerization with a dihalo-aromatic comonomer. This approach is a workhorse in the synthesis of conjugated polymers. A similar strategy can be employed by first converting the anthracenone into a dibromo-derivative, which can then be copolymerized with an aromatic diboronic acid. The synthesis of cationic, water-soluble conjugated polymers has been demonstrated using Suzuki cross-coupling polymerization, highlighting the versatility of this method. nih.gov
Alternatively, Stille coupling polymerization , which involves the reaction of an organotin reagent with an organic halide, can be employed. This method has been successfully used to synthesize novel donor-acceptor conjugated copolymers with tunable optical and electrochemical properties. mdpi.com By carefully selecting the comonomers, the electronic properties of the resulting polymer, such as the HOMO and LUMO energy levels and the optical band gap, can be precisely controlled. mdpi.com
The incorporation of the anthracenone core is expected to influence the properties of the resulting polymers. The ketone group can act as an electron-accepting unit, which can be beneficial for creating donor-acceptor type polymers with interesting charge-transfer characteristics. Furthermore, the rigid and planar nature of the anthracenone unit can promote intermolecular π-π stacking, which is crucial for efficient charge transport in organic electronic devices.
Table 2: Polymerization Methods for Incorporating the Anthracenone Unit
| Polymerization Method | Monomer Functional Groups | Resulting Polymer Type | Key Features | Reference |
| Suzuki Coupling | Boronic acid/ester and Halide | Polyarylenes | Mild conditions, high functional group tolerance | nih.gov |
| Stille Coupling | Organotin and Halide | Donor-Acceptor Copolymers | Tunable electronic properties | mdpi.com |
Synthesis of Ligands and Supramolecular Building Blocks based on 9(10H)-Anthracenone, 4-chloro-
The structural features of 9(10H)-Anthracenone, 4-chloro- also make it a promising platform for the design of ligands for metal coordination and building blocks for supramolecular chemistry. The introduction of coordinating groups at specific positions on the anthracenone scaffold can lead to the formation of well-defined metal complexes and self-assembled architectures.
By functionalizing the 4-position with moieties containing donor atoms such as nitrogen, oxygen, or sulfur, a variety of chelating ligands can be synthesized. For example, a Buchwald-Hartwig amination with an amino-pyridine derivative could install a bidentate N,N-donor site. Similarly, nucleophilic substitution with a thiol-containing group could create a soft donor site for coordination to heavy metals. The synthesis of a Schiff base ligand from anthrone and its subsequent complexation with a range of transition metal ions has demonstrated the feasibility of using the anthracenone core in coordination chemistry. chemmethod.com Anthraquinone (B42736) derivatives have also been shown to form complexes with metal ions like Fe(III) and Cu(II), and these complexes exhibit interesting biological activity. nih.gov
The rigid, planar shape of the anthracenone unit is also advantageous for the construction of supramolecular structures. By introducing self-complementary recognition motifs or multiple coordination sites, derivatives of 9(10H)-Anthracenone, 4-chloro- could be designed to self-assemble into discrete architectures such as macrocycles, cages, or extended networks. The directionality afforded by substitution at the 4-position, combined with potential functionalization at other sites, allows for precise control over the geometry of the resulting supramolecular assemblies.
Modular Synthesis Approaches for Libraries of 9(10H)-Anthracenone, 4-chloro- Analogues
To explore the structure-activity relationships of 9(10H)-Anthracenone, 4-chloro- derivatives for applications in areas such as medicinal chemistry or materials science, it is often necessary to synthesize a large number of analogues. Modular and diversity-oriented synthesis strategies are ideal for this purpose.
Combinatorial chemistry provides a powerful framework for the rapid generation of large libraries of compounds. nih.gov A modular approach to a library of 4-chloro-9-anthrone analogues could start with the parallel functionalization of the chloro-substituent using a variety of building blocks. For example, a set of different boronic acids could be used in parallel Suzuki coupling reactions to generate a library of 4-aryl-9-anthrones. Similarly, a diverse set of amines could be employed in parallel Buchwald-Hartwig aminations.
Another powerful strategy is the Diels-Alder reaction . Anthracene (B1667546) derivatives are known to act as dienes in [4+2] cycloaddition reactions. mdpi.com A library of structurally diverse 9,10-dihydro-9,10-ethanoanthracene compounds has been synthesized via the Diels-Alder reaction of 9-substituted anthracenes with various dienophiles. mdpi.com This approach allows for the rapid construction of complex, three-dimensional scaffolds. By first synthesizing a range of 9(10H)-Anthracenone, 4-chloro- derivatives with different substituents at other positions, and then subjecting them to a panel of dienophiles, a highly diverse library of compounds could be generated.
These modular approaches, which allow for the systematic variation of different parts of the molecule, are invaluable for optimizing the properties of the 9(10H)-Anthracenone, 4-chloro- scaffold for a specific application.
Table 3: Modular Synthesis Strategies for Analogue Libraries
| Strategy | Core Reaction | Building Block Diversity | Library Type | Reference |
| Parallel Suzuki Coupling | Palladium-catalyzed C-C coupling | Diverse boronic acids/esters | 4-Aryl-9-anthrones | wikipedia.orglibretexts.org |
| Parallel Buchwald-Hartwig Amination | Palladium-catalyzed C-N coupling | Diverse primary/secondary amines | 4-Amino-9-anthrones | wikipedia.orgorganic-chemistry.org |
| Diels-Alder Cycloaddition | [4+2] Cycloaddition | Diverse dienophiles | Ethanoanthracene-bridged compounds | mdpi.com |
Applications of 9 10h Anthracenone, 4 Chloro in Advanced Chemical Disciplines
Role as a Key Intermediate in Complex Organic Synthesis
9(10H)-Anthracenone, 4-chloro-, and its parent compound, anthrone (B1665570), are versatile intermediates in the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals. lookchem.comsolubilityofthings.com The reactivity of the ketone group and the potential for nucleophilic substitution of the chlorine atom allow for extensive functionalization.
The anthracenone (B14071504) scaffold is a common starting point for constructing elaborate molecular architectures. For instance, chlorinated anthracenones serve as crucial precursors in the synthesis of novel 1,8-dichloro-anthracene analogues. google.com The synthesis often begins with the reduction of a corresponding substituted anthraquinone (B42736). google.com A general method involves the reduction of a dichloroanthraquinone with reagents like tin(II) chloride in acetic acid to yield the dichlorinated 9(10H)-anthracenone. google.com This intermediate can then undergo further reactions, such as esterification at the C-9 oxygen via its enol tautomer, when treated with acyl chlorides. google.com
Furthermore, the core anthrone structure is amenable to cycloaddition reactions, such as the Diels-Alder reaction, to build polycyclic systems. Research has shown that anthrone can react with various dienophiles to create complex ethanoanthracene compounds. mdpi.com Similarly, related quinone precursors are used in visible-light-promoted annulation reactions to produce anthracenone-furans, which are fused polycyclic compounds with potential biological applications. rsc.org The versatility of the anthracenone core as a building block is a recurring theme in the synthesis of complex organic molecules, including angucyclines and other natural products. nih.gov
Table 1: Examples of Complex Syntheses Utilizing Anthracenone/Anthraquinone Intermediates
| Precursor Type | Reaction Type | Product Class | Significance/Application | Reference(s) |
|---|---|---|---|---|
| Dichlorinated 9(10H)-Anthracenone | Esterification | 1,8-dichloro-anthracene analogues | Potential therapeutic agents | google.com |
| Anthrone | Diels-Alder Cycloaddition | Ethanoanthracenes | Antiproliferative activity against lymphoma cells | mdpi.com |
| Dibromonaphthoquinone | Visible-light promoted [4+2] annulation | Anthracenone-furans | Fused polycyclic compounds with potential biological activity | rsc.org |
Contributions to Materials Science: Design of Optoelectronic and Luminescent Systems
The photophysical properties of the anthracene (B1667546) core make its derivatives, including 9(10H)-Anthracenone, 4-chloro-, attractive candidates for applications in materials science, particularly in the design of optoelectronic and luminescent systems. Anthraquinone derivatives, which are structurally related to anthracenones, are well-known for their use as semiconductors, dyes, and pigments. rsc.orgresearchgate.net
The electron-deficient nature of the anthraquinone system allows for its use in a variety of applications. These compounds have been utilized as dyes for synthetic polymer fibers, colorants in liquid crystals, and as fluorescent tags for biomolecules. researchgate.net Their potential as semiconductors in microelectronics and other organic electronic devices is also an area of active research. rsc.orgresearchgate.net The functionalization of the core structure, for example through halogenation, is a key strategy for tuning the electronic and photophysical properties to create more versatile materials. rsc.org
Derivatives of the parent compound, 9-anthrone, have been investigated as a class of organic photocatalysts. researchgate.net These photocatalytic systems can drive various chemical transformations using visible light, highlighting the potential of the anthracenone scaffold in green chemistry applications. The ability to modify the structure, such as by introducing a chloro group, can influence the photocatalytic efficiency and substrate scope.
Table 2: Materials Science Applications of Anthracene-Based Scaffolds
| Compound Class | Application Area | Specific Use | Functional Principle | Reference(s) |
|---|---|---|---|---|
| Anthraquinone Derivatives | Microelectronics | Organic semiconductors | Tunable electronic properties of the polycyclic aromatic system. | rsc.orgresearchgate.net |
| Anthraquinone Derivatives | Dyes & Pigments | Colorants for polymers, liquid crystals, inks. | Strong absorption in the visible spectrum. | researchgate.net |
| 9-Anthrone Derivatives | Photocatalysis | Organic photocatalysts for synthetic reactions. | Ability to absorb light and facilitate electron transfer. | researchgate.net |
Chemical Sensing and Recognition Mechanisms
The inherent fluorescence of the anthracene moiety provides a platform for the development of chemical sensors. The core principle involves designing a molecule where the binding of a specific analyte causes a measurable change in the fluorescence signal, such as quenching (decrease) or enhancement (increase). The anthracenone skeleton is a valuable scaffold for such sensors.
For example, sensors based on an anthrone molecular framework have been developed for the detection of hazardous materials like sulfur mustard. rsc.org In these systems, a thiocarbonyl group is often integrated into the anthrone skeleton. The interaction with the analyte, such as through an S-alkylation reaction, alters the electronic structure of the fluorophore, leading to both a colorimetric and fluorescent response. rsc.org This allows for highly sensitive detection, with some systems achieving detection limits in the parts-per-million (ppm) range for gas-phase analytes. rsc.org
The versatility of the anthracene and anthraquinone scaffold extends to the detection of other species as well. By incorporating specific receptor units, fluorescent sensors have been designed for detecting metal ions like copper(II) and for use in broader sensor arrays to detect multiple pollutants in water. frontiersin.orgresearchgate.net The sensing mechanism in an optical sensor for Cu(II), for instance, was based on the fluorescence quenching of an anthraquinone-based fluoroionophore upon binding to the metal ion. researchgate.net Furthermore, functionalized anthracene derivatives have been synthesized to act as fluorescent "turn-on" probes for biological macromolecules like proteins and DNA. nih.gov The strategic placement of substituents, such as a chloro group, can fine-tune the sensor's selectivity and sensitivity by modifying its electronic properties and binding affinity for the target analyte.
Table 3: Anthracene/Anthrone-Based Chemical Sensors
| Sensor Scaffold | Target Analyte | Sensing Mechanism | Detection Method | Reference(s) |
|---|---|---|---|---|
| Anthrone with Thiocarbonyl | Sulfur Mustard (HD) | S-alkylation reaction alters fluorophore electronics | Colorimetric & Fluorescence Spectroscopy | rsc.org |
| Anthraquinone Derivative | Copper(II) ions | Fluorescence quenching of the fluoroionophore | Fluorescence Spectroscopy (Optode membrane) | researchgate.net |
| Functionalized 9,10-distyrylanthracene | pH, Proteins, DNA | Aggregation-Induced Emission (AIE) / Interaction with biomacromolecules | Fluorescence Spectroscopy | nih.gov |
Mechanistic Studies of Environmental Transformation and Degradation Pathways
Understanding the environmental fate of chlorinated aromatic compounds like 9(10H)-Anthracenone, 4-chloro- is crucial. Research into the degradation of chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) reveals that they can be transformed through both biological and abiotic processes. sciengine.comnih.gov
Microbial degradation is a key pathway for the environmental breakdown of these compounds. sciengine.comresearchgate.net Studies on chlorinated anthracene (Cl-Ant) have shown that white-rot fungi, such as Phanerochaete chrysosporium, can effectively degrade them. sciengine.com In one study, the degradation efficiency for 9-chloroanthracene (B1582455) reached over 96% after 16 days, with the process following first-order kinetics. sciengine.com The degradation proceeds through several intermediate products before eventual mineralization. sciengine.comresearchgate.net
Abiotic degradation pathways are also significant. nih.govnih.gov For chlorinated compounds in aqueous environments, reductive dechlorination is a primary mechanism, particularly under anaerobic conditions. nih.govnih.gov This process involves the substitution of a chlorine atom with a hydrogen atom and can be enhanced by abiotic agents like zero-valent metals or certain minerals. nih.gov However, dechlorination of compounds with a low number of chlorine atoms can be a slow process. nih.gov Photodegradation, induced by sunlight, is another important transformation pathway. mdpi.com For related compounds like 2-chloroaniline, the mechanism is proposed to involve reaction with highly reactive hydroxyl radicals (•OH), leading to the formation of various secondary products. researchgate.net It is important to study these pathways fully, as some transformation products of polycyclic aromatic compounds can be more toxic than the original substance. nih.gov
Table 4: Degradation Pathways for Chlorinated Aromatic Compounds
| Degradation Type | Process | Key Mechanism(s) | Influencing Factors | Reference(s) |
|---|---|---|---|---|
| Biotic | Microbial Degradation | Enzymatic reactions by microorganisms (e.g., fungi) | pH, temperature, microbial species, co-substrates | sciengine.com |
| Abiotic | Reductive Dechlorination | Substitution of Cl with H (Hydrogenolysis) | Presence of reducing agents (e.g., Fe⁰, sulphide minerals), anaerobic conditions | nih.govnih.gov |
| Abiotic | Photodegradation | Light-induced breakdown, often involving reactive oxygen species (e.g., •OH) | Light intensity, presence of photocatalysts, pH | mdpi.comresearchgate.net |
Future Research Trajectories for 9 10h Anthracenone, 4 Chloro Chemistry
Exploration of Unconventional Reactivity Modes
The reactivity of the anthracenone (B14071504) core is well-documented, with reactions often centered around the ketone and the active methylene (B1212753) group at the C-10 position. However, the presence of a chlorine atom at the 4-position is poised to unlock unconventional reactivity modes that merit thorough investigation.
Future research should focus on:
Cross-Coupling Reactions: The chloro-substituent can serve as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide range of functional groups at the 4-position, leading to the synthesis of novel derivatives with tailored electronic and steric properties.
Photochemical Transformations: The extended π-system of the anthracenone core, in conjunction with the halogen substituent, suggests a rich photochemistry. rsc.orgrsc.org Investigations into photochemical cycloadditions, rearrangements, and photo-redox catalysis involving 9(10H)-Anthracenone, 4-chloro- could lead to the discovery of new synthetic methodologies and light-responsive materials. rsc.orgrsc.org
C-H Activation: The anthracenone scaffold possesses several C-H bonds that could be targeted for direct functionalization. Research into regioselective C-H activation, guided by the electronic influence of the chloro and carbonyl groups, would provide a more atom-economical approach to synthesizing complex derivatives.
Reactivity of the α-Halo Ketone Moiety: The α-chloro ketone functionality within the strained tricyclic system may exhibit unique reactivity compared to acyclic α-halo ketones. nih.govwikipedia.org Studies on its participation in reactions like the Favorskii rearrangement, Darzens condensation, and reactions with various nucleophiles could reveal novel transformation pathways. nih.govwikipedia.org
A summary of potential unconventional reactions is presented in Table 1.
| Reaction Type | Potential Reagents/Conditions | Expected Outcome |
| Suzuki Coupling | Pd catalyst, boronic acid | Arylated anthracenone derivatives |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Alkynylated anthracenone derivatives |
| Buchwald-Hartwig Amination | Pd catalyst, amine | Aminated anthracenone derivatives |
| Photocycloaddition | UV/Visible light, alkene/alkyne | Novel polycyclic architectures |
| C-H Functionalization | Transition metal catalyst | Direct introduction of functional groups |
| Favorskii Rearrangement | Base | Ring-contracted products |
Table 1: Potential Unconventional Reactions of 9(10H)-Anthracenone, 4-chloro-
Integration into Dynamic Covalent and Self-Assembled Systems
The structural features of 9(10H)-Anthracenone, 4-chloro- make it an attractive building block for the construction of dynamic and self-assembled materials. nih.govwikipedia.orgnih.gov Dynamic covalent chemistry (DCC) utilizes reversible bond formation to create complex, adaptive systems. nih.govwikipedia.orgnih.govrsc.organr.fr
Future research directions include:
Dynamic Covalent Polymers: The ketone functionality can readily participate in reversible reactions such as imine and acetal (B89532) formation. wikipedia.org By combining 9(10H)-Anthracenone, 4-chloro- with di- or multifunctional amines or alcohols, dynamic covalent polymers with unique properties, such as self-healing and stimuli-responsiveness, could be developed. anr.fr
Supramolecular Self-Assembly: The planar aromatic core of the molecule can facilitate π-π stacking interactions, while the chlorine atom can participate in halogen bonding. These non-covalent interactions can drive the self-assembly of the molecules into ordered supramolecular structures like nanofibers, and sheets. pnas.orgrsc.org The influence of the chloro-substituent on the packing and morphology of these assemblies warrants detailed investigation.
Host-Guest Chemistry: The rigid, concave shape of the anthracenone scaffold could be exploited to create host molecules for the recognition of specific guest species. The chlorine atom can be used to fine-tune the electronic properties and binding affinity of the cavity.
The potential interactions for self-assembly are summarized in Table 2.
| Interaction Type | Molecular Feature | Potential Application |
| π-π Stacking | Aromatic rings | Organic electronics, sensors |
| Halogen Bonding | Chlorine atom | Crystal engineering, anion recognition |
| Hydrogen Bonding | Ketone oxygen (with donor) | Supramolecular polymers |
| Dynamic Covalent Bonds | Ketone functionality | Self-healing materials, adaptive systems |
Table 2: Interactions for Self-Assembly and Dynamic Systems
Development of Advanced Catalytic Cycles Utilizing 9(10H)-Anthracenone, 4-chloro- Scaffolds
The rigid framework and tunable electronic properties of 9(10H)-Anthracenone, 4-chloro- make it a promising scaffold for the design of novel catalysts and ligands for asymmetric catalysis.
Key areas for future research are:
Organocatalysis: The ketone functionality could be utilized in various organocatalytic transformations. For example, upon derivatization, it could act as a chiral scaffold for enantioselective reactions.
Ligand Design for Transition Metal Catalysis: The anthracenone backbone can be functionalized with coordinating groups to create novel ligands for transition metal catalysts. The steric bulk and electronic properties of the ligand can be systematically varied by modifying the substituents on the aromatic rings, including the chloro group. This could lead to catalysts with improved activity and selectivity for a range of reactions.
Photocatalysis: As mentioned earlier, the photochemical properties of the anthracenone core could be harnessed for photocatalysis. rsc.orgrsc.org The 4-chloro-substituent can influence the excited-state properties and redox potentials, potentially leading to more efficient photocatalytic cycles for reactions such as C-H activation or cycloadditions. rsc.orgrsc.org
Bridging Computational Predictions with Experimental Validation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For 9(10H)-Anthracenone, 4-chloro-, a synergistic approach combining computational predictions with experimental validation will be crucial for accelerating discovery.
Future research should focus on:
Predicting Reactivity and Regioselectivity: DFT calculations can be employed to model the transition states of potential reactions, thereby predicting the most likely reaction pathways and regioselectivity. This can guide experimental efforts and minimize trial-and-error synthesis.
Understanding Spectroscopic Properties: Computational methods can be used to predict spectroscopic data (e.g., NMR, IR, UV-Vis), which can aid in the characterization of new compounds and in understanding their electronic structure. mdpi.com
Modeling Self-Assembly: Molecular dynamics simulations can provide insights into the self-assembly behavior of 9(10H)-Anthracenone, 4-chloro-, predicting the most stable supramolecular architectures and the dominant intermolecular forces. pnas.org
Designing Novel Catalysts: Computational screening of virtual libraries of ligands based on the 9(10H)-Anthracenone, 4-chloro- scaffold can identify promising candidates for experimental synthesis and testing.
A comparison of computational methods for studying related systems is shown in Table 3.
| Computational Method | Application | Reference |
| DFT (B3LYP) | Studying structure and properties of hydroxyl derivatives of anthraquinone (B42736). | researchgate.net |
| Ab initio calculations | Investigating formation and degradation of chlorinated phenols. | dominican.edu |
| Quantum-chemical calculations (M06-2X) | Investigating hydrogen-bonded complexes of indole (B1671886) and ketones. | mdpi.com |
Table 3: Computational Methods for Studying Related Aromatic Systems
Prospects in Sustainable Chemistry and Circular Economy Approaches
In an era of increasing environmental awareness, the development of sustainable chemical processes and the integration of chemical production into a circular economy are of paramount importance. ellenmacarthurfoundation.orgnih.govresearchgate.netellenmacarthurfoundation.org The chemistry of 9(10H)-Anthracenone, 4-chloro- can be approached from this perspective.
Future research should explore:
Sustainable Synthesis Routes: Developing synthetic pathways to 9(10H)-Anthracenone, 4-chloro- that utilize renewable feedstocks and environmentally benign reagents and solvents is a key goal. uva.nlresearchgate.netuni-regensburg.de This could involve biocatalytic methods or the use of starting materials derived from biomass.
Recycling and Upcycling: Investigating methods for the selective cleavage of the carbon-halogen bond would allow for the recovery and reuse of both the chlorine atom and the carbon skeleton. uni-mainz.de This would be a significant step towards a circular economy for halogenated compounds. uni-mainz.de
Biodegradability: Assessing the biodegradability of 9(10H)-Anthracenone, 4-chloro- and its derivatives is crucial for understanding their environmental fate. Research could focus on designing derivatives with enhanced biodegradability without compromising their desired functionality.
Application in Green Technologies: The unique properties of materials derived from 9(10H)-Anthracenone, 4-chloro- could be applied in green technologies, such as organic light-emitting diodes (OLEDs) for energy-efficient lighting or as components in recyclable polymers.
The principles of a circular economy applicable to 9(10H)-Anthracenone, 4-chloro- are outlined in Table 4.
| Circular Economy Principle | Application to 9(10H)-Anthracenone, 4-chloro- |
| Design for Longevity/Repair | Development of robust polymers that can be repaired or self-heal. |
| Reuse | Use as a recoverable and reusable catalyst or ligand. |
| Remanufacture/Refurbish | Chemical recycling of polymers back to the monomer. |
| Recycle | Cleavage of the C-Cl bond to recover the carbon scaffold and halogen. |
| Regenerate Nature | Use of bio-based feedstocks for synthesis. |
Table 4: Circular Economy Principles for 9(10H)-Anthracenone, 4-chloro-
Q & A
Q. What synthetic routes are available for 4-chloro-9(10H)-anthracenone, and how can reaction conditions be optimized for higher yields?
The synthesis of 4-chloro-9(10H)-anthracenone derivatives often involves regioselective acylation or reduction of anthracenedione precursors. For example, 1,5-dichloro-9(10H)-anthracenone can be synthesized via selective reduction of anthracenediones using NaBH₄ in THF/MeOH, followed by acylation with acyl chlorides in CH₂Cl₂ with catalytic pyridine . Key optimization parameters include:
Q. Which spectroscopic techniques are most effective for characterizing 4-chloro-9(10H)-anthracenone, and what structural markers should be prioritized?
- ¹H NMR : Focus on aromatic proton signals (δ 7.3–8.6 ppm) and substituent-specific peaks (e.g., methoxy groups at δ ~3.95 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O) stretches near 1670 cm⁻¹ and C-Cl bonds at 550–750 cm⁻¹ .
- X-ray crystallography : Resolve crystal packing and substituent orientation, as demonstrated for related dichloroanthracenones .
Q. What safety protocols are critical when handling 4-chloro-9(10H)-anthracenone in the laboratory?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Q. How does the solubility of 4-chloro-9(10H)-anthracenone in organic solvents influence experimental design?
This compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DCM, THF, and toluene. Pre-dissolve in DCM for reactions requiring homogeneous mixing, and use sonication to enhance dissolution .
Advanced Research Questions
Q. How can discrepancies in cytotoxic activity data across cell lines be systematically addressed?
- Cell line validation : Ensure cell lines (e.g., KB, GBM 8401, CHO) are authenticated and cultured under standardized conditions .
- Dose-response curves : Compare IC₅₀ values across multiple replicates. For example, compound 4c showed IC₅₀ values of 1.2 µM (KB), 2.5 µM (GBM), and 3.8 µM (CHO), highlighting cell-type specificity .
- Mechanistic assays : Pair cytotoxicity data with lipid peroxidation inhibition studies to identify redox-dependent effects .
Q. What role does the chloro substituent play in modulating redox properties and bioactivity?
- Electron-withdrawing effects : The chloro group increases electrophilicity, enhancing interactions with cellular nucleophiles (e.g., glutathione) .
- Lipid peroxidation : Chloro-substituted derivatives like 4b and 4d inhibit lipid peroxidation 2–3× more effectively than ascorbic acid, likely via radical scavenging .
- Cytotoxicity correlation : Chlorine at the 4-position improves membrane permeability, as evidenced by higher KB cell line activity compared to non-chlorinated analogues .
Q. Can computational models predict the interaction of 4-chloro-9(10H)-anthracenone with telomerase or other biological targets?
- Docking studies : Use software like AutoDock to model interactions with telomerase’s catalytic subunit (hTERT). Focus on π-π stacking between the anthracenone core and aromatic residues .
- QSAR parameters : Optimize logP (2.5–3.5) and polar surface area (<80 Ų) to enhance blood-brain barrier penetration for neurotargeting .
Q. How do structural modifications at the 10-position affect anticancer activity and selectivity?
- O-linked vs. N-linked substituents : O-linked groups (e.g., acetyloxy) improve solubility but reduce half-life, while N-linked pyridinylmethyl groups enhance stability and target affinity .
- Bis-substituted derivatives : Compounds like 10,10-bis(4-pyridinylmethyl) show dual inhibitory action on ion channels and kinases, suggesting multi-target potential .
Methodological Notes
- Contradiction management : Cross-validate cytotoxicity data using orthogonal assays (e.g., MTT and trypan blue exclusion) to rule out false positives .
- Advanced characterization : Combine XRD with DFT calculations to predict electronic transitions and excited-state behavior for photodynamic therapy applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
